molecular formula C2H3FO2<br>CH2FCOOH<br>C2H3FO2 B127962 Fluoroacetic acid CAS No. 144-49-0

Fluoroacetic acid

Cat. No.: B127962
CAS No.: 144-49-0
M. Wt: 78.04 g/mol
InChI Key: QEWYKACRFQMRMB-UHFFFAOYSA-N
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Description

Fluoroacetic acid (CH₂FCOOH) is a highly toxic organofluorine compound with a median lethal dose (LD₅₀) of 10 mg/kg in humans, making it one of the most potent metabolic poisons . It disrupts cellular energy production by inhibiting the Krebs cycle. Upon entering the body, this compound reacts with acetyl coenzyme A to form fluoroacetyl-CoA, which condenses with oxaloacetate to produce 4-hydroxy-trans-aconitate. This metabolite is a potent, reversible inhibitor of aconitase, halting oxidative metabolism and leading to citrate accumulation .

This compound is used as a rodenticide (Compound 1080) and is a metabolite of anticancer drugs like 5-fluorouracil . Its toxicity arises from "lethal synthesis," where it integrates into metabolic pathways, forming fluorotricarboxylic acids that irreversibly disrupt cellular function, particularly in the central nervous and cardiovascular systems .

Preparation Methods

Chemical Synthesis Methods

Acidolysis of Ethyl Fluoroacetate

A classic method involves hydrolyzing ethyl fluoroacetate (C₂H₅OCOCH₂F) with formic acid (HCOOH) under sulfuric acid catalysis :

C2H5OCOCH2F+HCOOHH2SO4FCH2COOH+C2H5OH+CO2\text{C}2\text{H}5\text{OCOCH}2\text{F} + \text{HCOOH} \xrightarrow{\text{H}2\text{SO}4} \text{FCH}2\text{COOH} + \text{C}2\text{H}5\text{OH} + \text{CO}_2

Conditions :

  • Molar ratio (ethyl fluoroacetate : formic acid) = 1 : 2

  • Reaction time: 4–6 hours at 80°C

  • Yield: 80–89%

This method’s efficiency stems from sulfuric acid’s dual role as catalyst and dehydrating agent.

Forensic Science-Optimized Synthesis

A 2017 Chinese patent details a protocol for high-purity this compound production :

  • Saponification :

    • React fluoroethyl acetate with NaOH (1:1 molar ratio) in methyl tert-butyl ether (MTBE).

    • Stir for 10–20 hours to precipitate sodium fluoroacetate.

    • Yield: >90% after MTBE washing.

  • Acid Liberation :

    • Dissolve sodium fluoroacetate in 3 M HCl (pH 4).

    • Extract with MTBE (4 × 100 mL).

    • Dry over MgSO₄ and distill under reduced pressure.

    • Yield: 10.7 g (137 mmol, 82% from sodium salt) .

Key Advantages :

  • MTBE minimizes side reactions.

  • NaCl saturation enhances phase separation.

Industrial-Scale Production

Fluoroethylenic Compound Route

US Patent 2,506,068 describes this compound synthesis via fluoroethylenic intermediates :

  • React fluoroethylene (CH₂=CHF) with alkaline hydroxides (NaOH/KOH) at 150–200°C.

  • Acidify the resultant metal salt (e.g., NaFCH₂COO) with HCl.

Reaction :

CH2=CHF+2NaOHNaFCH2COONa+H2O\text{CH}2=\text{CHF} + 2\text{NaOH} \rightarrow \text{NaFCH}2\text{COONa} + \text{H}2\text{O}
NaFCH2COONa+2HClFCH2COOH+2NaCl\text{NaFCH}2\text{COONa} + 2\text{HCl} \rightarrow \text{FCH}_2\text{COOH} + 2\text{NaCl}

Yield : ~75% (pilot scale) .

Acid Chloride Intermediate

Fluoroacetyl chloride, a precursor to esters and amides, is synthesized via benzoyl chloride reaction :

FCH2COOH+C6H5COClFCH2COCl+C6H5COOH\text{FCH}2\text{COOH} + \text{C}6\text{H}5\text{COCl} \rightarrow \text{FCH}2\text{COCl} + \text{C}6\text{H}5\text{COOH}

Conditions :

  • Benzoyl chloride : this compound = 1.2 : 1

  • Reflux in anhydrous ether for 2 hours

  • Yield: 52%

Methodological Comparison

Parameter Biosynthesis Ethyl Ester Hydrolysis Forensic Synthesis Fluoroethylenic Route
Yield (%)N/A (natural)80–898275
PurityVariable95%>99%90%
Reaction Time (hours)Days4–6248–10
ScalabilityNot applicableLaboratoryPilot scaleIndustrial
Key ReagentPyridoxal phosphateH₂SO₄MTBEFluoroethylene

Challenges and Innovations

Toxicity Mitigation

This compound’s extreme toxicity (LD₅₀: 0.1 mg/kg in rats) necessitates closed-system reactors and rigorous purification. The forensic method addresses this via:

  • Solvent partitioning to remove unreacted precursors.

  • Distillation under inert atmospheres.

Green Chemistry Approaches

Recent patents emphasize solvent recovery (e.g., MTBE reuse ) and catalytic efficiency. Enzymatic biosynthesis remains unexplored for industrial use due to low throughput.

Scientific Research Applications

Toxicological Applications

Fluoroacetic acid is primarily recognized for its potent toxicity, which has been exploited in pest control and ecological management.

  • Pesticide Use : FAA is used as a rodenticide, notably in the form of sodium fluoroacetate (commonly known as 1080). It acts by inhibiting the tricarboxylic acid (TCA) cycle, leading to metabolic failure in target species. In Australia and New Zealand, it has been employed to control invasive species effectively .
  • Case Study : A study on the cardiopulmonary effects of sodium fluoroacetate demonstrated severe physiological disruptions in rats, including a significant reduction in heart rate and blood pressure following exposure. The findings underscore the compound's lethal potential and the need for caution in its application .

Biochemical Research Applications

This compound serves as a critical tool in biochemical research due to its ability to inhibit specific metabolic pathways.

  • Inhibition of Aconitase : FAA is known to inhibit aconitase within the TCA cycle, leading to the accumulation of fluorocitrate, which disrupts cellular metabolism. This characteristic makes it a valuable agent for studying metabolic processes and mitochondrial function .
  • Model Organisms : Research utilizing filamentous fungi like Neurospora crassa has shown that FAA exposure leads to mitochondrial dysfunction and impaired cell growth. This model helps elucidate the mechanisms underlying FAA toxicity and paves the way for potential antidote development .

Environmental and Ecological Applications

This compound has implications beyond direct toxicity; it plays a role in ecological studies.

  • Impact on Ecosystems : The use of FAA as a biocide raises concerns about its environmental impact. Studies have shown that fluoroacetate can affect non-target species and disrupt local ecosystems .
  • Research on Plant Metabolism : Some plant species synthesize this compound naturally, which can serve as a defense mechanism against herbivores. Understanding this biosynthesis can aid in developing eco-friendly pest control methods .

Therapeutic Research

Despite its toxicity, this compound has been investigated for potential therapeutic applications.

  • Antidote Development : Current research focuses on finding effective treatments for FAA poisoning. Ethanol has historically been used as an antidote; however, recent studies suggest alternative strategies targeting metabolic pathways affected by FAA could be more effective .
  • Cancer Research : Some fluorinated compounds metabolize to fluoroacetate and may influence cancer treatment strategies due to their effects on cellular metabolism .

Data Table of Applications

Application AreaDescriptionKey Findings/Notes
ToxicologyRodenticide for pest controlEffective against invasive species; high toxicity
Biochemical ResearchInhibition of TCA cycleUseful for studying mitochondrial function
Environmental StudiesImpact on ecosystemsPotential non-target species effects
Therapeutic ResearchAntidote developmentEthanol used; exploring alternative therapies

Mechanism of Action

Fluoroacetic acid exerts its toxic effects by disrupting the Krebs cycle. It is metabolized to fluorocitrate, which inhibits aconitase, an enzyme crucial for the Krebs cycle. This inhibition leads to the accumulation of citrate and disruption of cellular energy production, ultimately causing cell death .

Comparison with Similar Compounds

Structural Analogues: Chloroacetic Acid vs. Fluoroacetic Acid

Both chloroacetic acid (ClCH₂COOH) and this compound inhibit mitochondrial oxygen uptake under state III conditions (with ADP as a phosphate acceptor). However, this compound uniquely increases oxygen uptake in mitochondria without substrates at concentrations of 2–5 mM, suggesting additional mechanisms beyond Krebs cycle disruption .

Table 1: Mitochondrial Oxygen Uptake Inhibition

Compound Substrate-Free O₂ Uptake (2–5 mM) Inhibition with Pyruvate/Malate
This compound Significant increase 78% inhibition at pH 2.76
Chloroacetic acid No effect Comparable inhibition

Toxicity Profile: Mono- vs. Di-/Trifluoroacetic Acids

Di- and trifluoroacetic acids exhibit markedly lower toxicity than monothis compound.

Table 2: Acute Toxicity of Fluorinated Acetic Acids

Compound LD₅₀ (mg/kg, oral, rats) Mechanism of Toxicity
This compound 10 (humans) Aconitase inhibition
Dithis compound >500 Limited metabolic interference
Trithis compound Non-toxic No aconitase interaction

Metabolic Byproducts: Fluorinated Fatty Acids

Beta-oxidation of even-numbered F-18-labeled fatty acids (e.g., 16-[¹⁸F]fluorohexadecanoic acid) generates this compound, which enters the Krebs cycle. In contrast, odd-numbered analogs (e.g., 17-[¹⁸F]fluoroheptadecanoic acid) yield β-fluoropropionic acid, which releases free fluoride (F⁻) via dehalogenation .

Table 3: Metabolic Fate of Fluorinated Fatty Acids

Fatty Acid Chain Length Metabolic Product Fluoride Release
Even (e.g., C16) This compound No
Odd (e.g., C17) β-Fluoropropionic acid Yes

Functional Analogues: Malonate and Itaconate

In Caenorhabditis elegans, this compound reduces second-generation reproduction by 50% at concentrations 3,000× lower than lethal doses, whereas malonate-itaconate combinations lack reproductive specificity .

Neurotoxic Metabolites: this compound vs. α-Fluoro-β-Alanine (FBAL)

Both this compound and FBAL (a 5-fluorouracil metabolite) induce neurotoxic vacuolation in dog brains. However, FBAL requires higher doses (3 mg/kg/day) compared to this compound (0.03 mg/kg/day) to elicit similar effects, highlighting the latter’s potency .

Mechanistic Differentiation

  • Reproductive Toxicity : Unlike Krebs cycle inhibitors like malonate, this compound’s reproductive toxicity in C. elegans suggests a secondary mechanism, possibly involving glyoxylate cycle disruption .

Biological Activity

Fluoroacetic acid (FAA) is a potent metabolic inhibitor recognized for its toxicological effects on various organisms. This article delves into the biological activity of this compound, focusing on its mechanisms of action, toxicological implications, and relevant case studies.

This compound is a fluorinated analog of acetic acid, with the chemical formula C2H2FO2\text{C}_2\text{H}_2\text{F}\text{O}_2. Its toxicity primarily arises from its ability to inhibit the tricarboxylic acid (TCA) cycle by forming fluoroacetyl-CoA, which subsequently converts to fluorocitrate. This compound acts as a potent inhibitor of aconitase, an enzyme critical for the conversion of citrate to isocitrate in the TCA cycle, leading to impaired ATP production and cellular respiration .

Mechanisms of Toxicity

This compound's biological activity can be summarized through the following mechanisms:

  • Inhibition of Cellular Respiration : FAA disrupts mitochondrial function by inhibiting key enzymes in the TCA cycle, leading to reduced ATP synthesis and increased reactive oxygen species (ROS) production .
  • Calcium Homeostasis Disruption : Studies have shown that FAA exposure leads to increased intracellular calcium levels, contributing to mitochondrial membrane potential changes and cell death .
  • Neurotoxicity : FAA has been implicated in neurological symptoms due to its effects on ion homeostasis and energy metabolism, particularly in the central nervous system .

Toxicological Profiles

The following table summarizes key toxicological data related to this compound:

Parameter Value
LD50 (oral, rats)0.5 - 1.0 mg/kg
Acute Toxicity LevelHighly toxic
Chronic Exposure EffectsNeurological damage, hypocalcemia
Primary Target OrganCentral nervous system

Case Study 1: Accidental Poisoning in Wildlife

This compound is used as a rodenticide in Australia and New Zealand. A notable case involved the accidental poisoning of non-target species such as native wildlife. The symptoms observed included lethargy, seizures, and death due to respiratory failure. This incident highlighted the need for stricter regulations regarding the use of FAA in pest control .

Case Study 2: Laboratory Studies on Neurospora crassa

Research utilizing the filamentous fungus Neurospora crassa has provided insights into FAA's cellular effects. Exposure to FAA resulted in mitochondrial hyperpolarization followed by depolarization, decreased ATP levels, and significant growth impairment within 24 hours. The study suggested that calcium supplementation exacerbated these effects, indicating a crucial role for calcium ions in FAA toxicity .

Research Findings

Recent studies have expanded our understanding of this compound's biological activity:

  • Biosynthesis Pathways : Research indicates that this compound can be synthesized by plants through pathways involving fluoride incorporation into amino acids. This biosynthetic route suggests that certain plants may produce FAA as a defense mechanism against herbivory .
  • Metabolic Fate : Investigations into the metabolic fate of fluorinated fatty acids have shown that even-numbered fatty acids can be metabolized into this compound, which then enters the TCA cycle. This reveals potential pathways for FAA formation in biological systems .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for fluoroacetic acid, and what experimental precautions are critical?

this compound is typically synthesized via halogen exchange (e.g., substituting chlorine in chloroacetic acid with fluorine using KF) or via electrochemical fluorination. Key precautions include using inert atmospheres (e.g., nitrogen) to prevent side reactions and ensuring rigorous temperature control (<20°C) to avoid decomposition . Handling requires PPE, fume hoods, and protocols for neutralizing spills with alkaline solutions (e.g., 10% NaOH) due to its high toxicity .

Q. How does this compound exert its toxicity, and what experimental models are used to study its mechanisms?

this compound inhibits the tricarboxylic acid (TCA) cycle by metabolizing into fluorocitrate, which blocks aconitase. Rodent models (e.g., rats, LD₅₀: 200 mg/kg orally) are standard for toxicity studies, while in vitro assays using mitochondrial isolates quantify aconitase inhibition. Recent work also employs NMR spectroscopy to track metabolic disruption in cell cultures .

Q. What analytical methods are recommended for detecting this compound in environmental samples?

High-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS/MS) offers sensitivity down to ppb levels. For field studies, ion-selective electrodes calibrated for fluoride release (post-derivatization) provide rapid screening. Validation against certified reference materials (e.g., NIST Standard Reference Database 69) ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxicity data across species and studies?

Discrepancies (e.g., variable LD₅₀ values) arise from differences in metabolic rates, administration routes, and genetic susceptibility. Meta-analyses should stratify data by species (e.g., rodents vs. ruminants) and employ pharmacokinetic modeling to account for bioaccumulation. Cross-referencing with genomic databases (e.g., cytochrome P450 profiles) can clarify metabolic variability .

Q. What molecular modeling approaches elucidate the enzymatic defluorination of this compound?

Quantum mechanics/molecular mechanics (QM/MM) simulations reveal catalytic mechanisms in enzymes like fluoracetate dehalogenase (FAcD). Studies on RPA1163 show Asp110 mediates an Sₙ2 reaction with inversion of configuration, validated by kinetic resolution experiments (E > 500 for (S)-enantiomers). MD simulations further predict substrate docking orientations for sterically hindered analogs .

Q. Why do regulatory frameworks for this compound vary globally, and how does this impact collaborative research?

The Rotterdam Convention bans agricultural use due to its high toxicity, but research exemptions exist under controlled settings (e.g., lab biosafety level 2). Researchers must align with local regulations (e.g., EPA guidelines for disposal) and document compliance in methods sections. Cross-border collaborations require harmonizing protocols with international standards (e.g., OECD Test Guidelines) .

Q. What experimental strategies mitigate this compound’s environmental persistence in biodegradation studies?

Aerobic microbial degradation using Pseudomonas spp. and Burkholderia spp. is enhanced by cometabolism with glucose. Bench-scale bioreactors optimized at pH 6.5–7.0 and 30°C show >90% degradation in 72 hours. Monitoring fluoride ion release via ion chromatography confirms breakdown .

Q. Methodological Guidance

Q. How should researchers design studies to analyze structure-activity relationships (SAR) in this compound derivatives?

  • Synthesis: Systematically vary substituents (e.g., di-/trifluoro analogs) using controlled fluorination.
  • Assays: Compare IC₅₀ values in mitochondrial inhibition assays and correlate with computational parameters (e.g., electronegativity, bond dissociation energies).
  • Modeling: Apply density functional theory (DFT) to predict metabolic pathways and toxicity .

Q. What statistical methods address conflicting data in ecotoxicology studies?

Use multivariate analysis (e.g., principal component analysis) to identify confounding variables (e.g., pH, temperature). Bayesian hierarchical models quantify uncertainty in LC₅₀ estimates, while sensitivity analysis prioritizes influential parameters .

Q. Data Contradiction Analysis

Q. Why do atmospheric half-life estimates for this compound differ across studies?

Discrepancies stem from varying experimental conditions: hydroxyl radical concentrations in smog chamber studies (1.37-hour half-life) vs. field measurements in humid regions (accelerated degradation). Standardizing test conditions (e.g., EPA Method 508.1) and reporting UV intensity/ozone levels improves comparability .

Properties

IUPAC Name

2-fluoroacetic acid
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InChI

InChI=1S/C2H3FO2/c3-1-2(4)5/h1H2,(H,4,5)
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InChI Key

QEWYKACRFQMRMB-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)O)F
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Molecular Formula

C2H3FO2, Array
Record name FLUOROACETIC ACID
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Related CAS

14214-20-1 (barium salt), 20424-95-7 (copper(2+) salt), 23745-86-0 (potassium salt), 62-74-8 (hydrochloride salt), 63905-85-1 (aluminum salt), 63905-86-2 (calcium salt), 63905-88-4 (magnesium salt), 63905-89-5 (mercury(2+) salt)
Record name Fluoroacetic acid
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DSSTOX Substance ID

DTXSID0041981
Record name 2-Fluoroacetic acid
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Molecular Weight

78.04 g/mol
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Physical Description

Fluoroacetic acid appears as a colorless crystalline solid. May be toxic by ingestion. Used to make other chemicals., Colorless solid; mp = 33 deg C; [Hawley], ODOURLESS COLOURLESS CRYSTALS.
Record name FLUOROACETIC ACID
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Boiling Point

329 °F at 760 mmHg (EPA, 1998), 168 °C, 165 °C
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Solubility

Miscible with water (1.0X10+6 mg/L) at 25 °C, Soluble in ethanol, Solubility in water: freely soluble
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Density

1.3693 at 97 °F (EPA, 1998) - Denser than water; will sink, 1.3693 g/cu cm at 36 °C, Relative density (water = 1): 1.37
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Vapor Pressure

12.8 [mmHg], 1.27 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 534
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Color/Form

Needles, Colorless needles, Colorless crystal

CAS No.

144-49-0
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Record name Monofluoroacetic acid
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4
Description Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl
Record name Acetic acid, 2-fluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Fluoroacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluoroacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.120
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUOROACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP1JV9U41M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Fluoroacetic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2082
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name FLUOROACETIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0274
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

95.4 °F (EPA, 1998), 35.2 °C
Record name FLUOROACETIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3502
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Fluoroacetic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2082
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name FLUOROACETIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0274
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.